
Methyl 9-thia-octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-thia-octadecanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a sulfur atom in its long carbon chain, which distinguishes it from other fatty acid methyl esters
準備方法
Synthetic Routes and Reaction Conditions
Methyl 9-thia-octadecanoate can be synthesized through several methods. One common approach involves the esterification of 9-thia-octadecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of triglycerides containing 9-thia-octadecanoic acid with methanol. This process is catalyzed by either acidic or basic catalysts, such as sodium methoxide or potassium hydroxide. The reaction is usually performed at elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production. The use of renewable feedstocks, such as vegetable oils, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 9-thia-octadecanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid or peracids under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 9-thia-octadecanol.
Substitution: Various substituted thia-octadecanoates, depending on the nucleophile used.
科学的研究の応用
Methyl 9-thia-octadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex sulfur-containing compounds. It also serves as a model compound for studying the reactivity of sulfur in organic molecules.
Biology: The compound is investigated for its potential antimicrobial properties. Sulfur-containing fatty acid esters have shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore the potential of this compound as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for transporting therapeutic agents.
Industry: The compound is used in the production of lubricants and surfactants. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of methyl 9-thia-octadecanoate involves its interaction with biological membranes and enzymes. The sulfur atom in the compound can form reversible covalent bonds with thiol groups in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or disruption of membrane integrity, contributing to its antimicrobial properties.
類似化合物との比較
Methyl 9-thia-octadecanoate can be compared with other similar compounds, such as:
Methyl stearate: A saturated fatty acid methyl ester without a sulfur atom. It is commonly used in biodiesel production and as a lubricant.
Methyl oleate: An unsaturated fatty acid methyl ester with a double bond but no sulfur atom. It is used in the production of biodegradable lubricants and surfactants.
Methyl 9,12-octadecadienoate: An unsaturated fatty acid methyl ester with two double bonds. It is used in the synthesis of polymers and as a precursor for various chemical reactions.
The presence of the sulfur atom in this compound makes it unique compared to these compounds, as it imparts different chemical reactivity and potential biological activity.
特性
CAS番号 |
114119-38-9 |
|---|---|
分子式 |
C18H36O2S |
分子量 |
316.5 g/mol |
IUPAC名 |
methyl 8-nonylsulfanyloctanoate |
InChI |
InChI=1S/C18H36O2S/c1-3-4-5-6-7-10-13-16-21-17-14-11-8-9-12-15-18(19)20-2/h3-17H2,1-2H3 |
InChIキー |
KOIAEPKOELHGSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCSCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


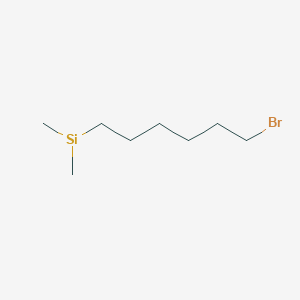
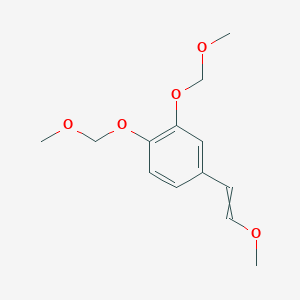

![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

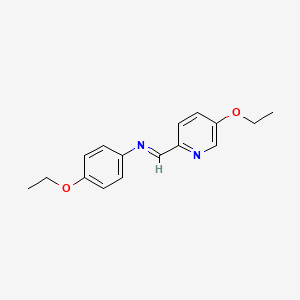

![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)

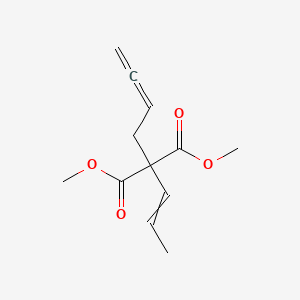
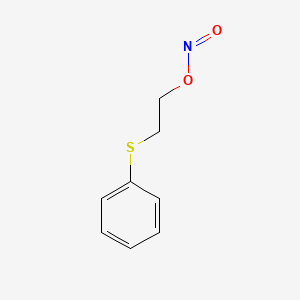
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)

